molecular formula C9H10ClNO2 B172145 2-Chloropyridine-5-acetic acid ethyl ester CAS No. 197376-47-9

2-Chloropyridine-5-acetic acid ethyl ester

Cat. No.: B172145
CAS No.: 197376-47-9
M. Wt: 199.63 g/mol
InChI Key: HNMKCAOYIPYXRD-UHFFFAOYSA-N
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Description

2-Chloropyridine-5-acetic acid ethyl ester is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be inferred that it may participate in similar reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are key in many synthetic processes. This suggests that it may affect pathways related to these reactions.

Result of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are key in many synthetic processes. This suggests that it may have effects related to these reactions.

Action Environment

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are known to be influenced by various factors such as temperature, pH, and the presence of certain catalysts.

Biological Activity

2-Chloropyridine-5-acetic acid ethyl ester (C9H10ClNO2) is a notable compound in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound is characterized by a chlorine atom at the 2-position of the pyridine ring and an ethyl ester group. Its molecular structure can be represented as follows:

  • Molecular Formula : C9H10ClNO2
  • Molecular Weight : 199.64 g/mol
  • CAS Number : 197376-47-9

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorine substituent enhances binding affinity, while the ethyl ester can hydrolyze to release the active carboxylic acid form, which further interacts with biological targets.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of chloropyridinyl esters, including derivatives of 2-chloropyridine-5-acetic acid. For instance, compounds derived from this structure have been evaluated against SARS-CoV-2 protease enzymes, demonstrating varying degrees of enzyme inhibition but limited direct antiviral activity .

Table 1: Antiviral Activity of Chloropyridinyl Esters

CompoundIC50 (µM)EC50 (µM)Remarks
This compoundNot specified64Limited antiviral activity
Other derivativesVariesVariesPotent against SARS-CoV-2 protease

Anti-inflammatory Properties

Chloropyridine derivatives have been investigated for their anti-inflammatory effects. These compounds exhibit inhibition of cyclooxygenase enzymes, leading to reduced inflammation. The mechanism likely involves modulation of inflammatory pathways through enzyme inhibition .

Table 2: Inhibition of Cyclooxygenase Enzymes

CompoundIC50 (µM)Target Enzyme
This compoundNot specifiedCOX-1/COX-2
Other NSAID derivativesVariesCOX-1/COX-2

Cytotoxicity Studies

The cytotoxic effects of 2-chloropyridine derivatives have been evaluated in various human tumor cell lines. While some derivatives show promising inhibitory effects on cell proliferation, others exhibit cytotoxicity at higher concentrations .

Table 3: Cytotoxicity in Tumor Cell Lines

CompoundGI50 (µM)Cell Line
This compound>100Various cell lines
Other tested compoundsVariesHCT116, HeLa

Case Studies

  • SARS-CoV-2 Inhibition : A study synthesized various chloropyridinyl esters and assessed their inhibitory effects on the SARS-CoV-2 3CL protease enzyme. While some compounds exhibited low nanomolar inhibition, others showed minimal antiviral activity, indicating the need for further structural optimization .
  • Enzyme Inhibition Profiles : Research has demonstrated that modifications on the chloropyridine core can significantly alter biological activity. For example, methyl substitution at specific positions improved enzyme inhibitory effects against cyclooxygenase and other targets .

Scientific Research Applications

Pharmaceutical Development

2-Chloropyridine-5-acetic acid ethyl ester has been explored as a precursor in the synthesis of various bioactive compounds. Its structure is conducive to modifications that may enhance biological activity. For instance, derivatives of this compound have been synthesized and evaluated for their potential as nonsteroidal anti-inflammatory agents against SARS-CoV-2 protease enzymes. Some derivatives exhibited significant enzyme inhibitory activity, highlighting their potential in antiviral drug development .

Agrochemical Research

The compound's pyridine ring and carboxylic acid functionality are common features in many commercial herbicides. Preliminary studies suggest that this compound may exhibit herbicidal properties against specific weeds or crops, making it a candidate for further investigation in agricultural applications .

Organic Synthesis

Due to its reactive ester group, this compound serves as a versatile building block in organic synthesis. It can be transformed into various functional groups, allowing researchers to create novel compounds for further investigation in medicinal chemistry and other fields .

Case Studies and Research Findings

StudyObjectiveFindings
Study on Antiviral Activity Evaluate the efficacy of chloropyridinyl esters against SARS-CoV-2 proteaseCertain derivatives showed low nanomolar enzyme inhibitory activity but limited antiviral effects .
Herbicidal Potential Assessment Investigate the herbicidal properties of this compoundInitial findings suggest potential effectiveness against specific weed species .
Synthesis of Bioactive Compounds Synthesize derivatives for pharmaceutical applicationsDerivatives demonstrated varied biological activities, indicating potential for drug development .

Properties

IUPAC Name

ethyl 2-(6-chloropyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMKCAOYIPYXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576480
Record name Ethyl (6-chloropyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197376-47-9
Record name Ethyl (6-chloropyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

22.0 g (144 mmol) of (6-chloropyridin-3-yl)acetonitrile are added to a mixture of 270 ml of ethanol and 101 ml conc. sulfuric acid, and the mixture is stirred under reflux for 24 h. With stirring, the reaction mixture is then slowly added dropwise to a mixture of 350 g of sodium bicarbonate and 1 liter of water. The aqueous phase is extracted with dichloromethane (five times 400 ml each). The combined organic phases are dried over sodium sulfate, filtered and freed from the solvent using a rotary evaporator. This gives 23.1 g (80% of theory) of the title compound, which is reacted without further purification.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

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